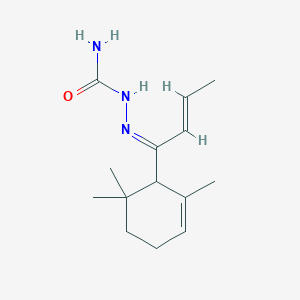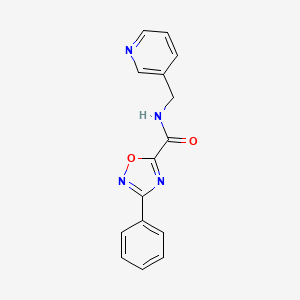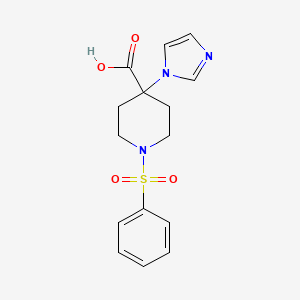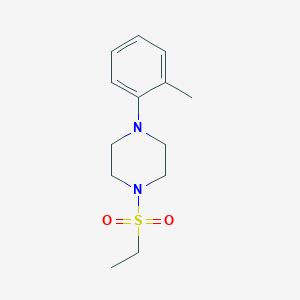
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone (TCC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCC is a semicarbazone derivative of 2,4-pentanedione, which is widely used as a chelating agent and a building block for the synthesis of various organic compounds. TCC has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit various biochemical and physiological effects. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone in laboratory experiments include its relatively simple synthesis, low cost, and wide range of potential applications. However, the limitations of using 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone in laboratory experiments include its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. One potential direction is the development of new antibiotics based on the antimicrobial activity of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. Another potential direction is the development of new anticancer therapies based on the anticancer activity of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. In addition, further studies are needed to fully understand the mechanism of action of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone involves the reaction of 2,4-pentanedione with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds via the formation of a semicarbazone intermediate, which is then further reacted with cyclohexanone to yield 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone. The synthesis of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been widely studied for its potential applications in various fields such as medicine, biology, and chemistry. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antimicrobial activity against various microorganisms, making it a promising candidate for the development of new antibiotics. 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has also been shown to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies. In addition, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one semicarbazone has been shown to exhibit antioxidant activity, making it a potential candidate for the development of new antioxidant agents.
Eigenschaften
IUPAC Name |
[(E)-[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-5-7-11(16-17-13(15)18)12-10(2)8-6-9-14(12,3)4/h5,7-8,12H,6,9H2,1-4H3,(H3,15,17,18)/b7-5+,16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBTMWEVBDBJW-LLPGWTFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=NNC(=O)N)C1C(=CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=N\NC(=O)N)/C1C(=CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)



![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5331357.png)
![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![2-butyl-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331371.png)
![4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)